Benzyl (2-(1-hydroxyethyl)phenyl)carbamate Benzyl (2-(1-hydroxyethyl)phenyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20446703
InChI: InChI=1S/C16H17NO3/c1-12(18)14-9-5-6-10-15(14)17-16(19)20-11-13-7-3-2-4-8-13/h2-10,12,18H,11H2,1H3,(H,17,19)
SMILES:
Molecular Formula: C16H17NO3
Molecular Weight: 271.31 g/mol

Benzyl (2-(1-hydroxyethyl)phenyl)carbamate

CAS No.:

Cat. No.: VC20446703

Molecular Formula: C16H17NO3

Molecular Weight: 271.31 g/mol

* For research use only. Not for human or veterinary use.

Benzyl (2-(1-hydroxyethyl)phenyl)carbamate -

Specification

Molecular Formula C16H17NO3
Molecular Weight 271.31 g/mol
IUPAC Name benzyl N-[2-(1-hydroxyethyl)phenyl]carbamate
Standard InChI InChI=1S/C16H17NO3/c1-12(18)14-9-5-6-10-15(14)17-16(19)20-11-13-7-3-2-4-8-13/h2-10,12,18H,11H2,1H3,(H,17,19)
Standard InChI Key COKJRCZCOSSZBW-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=CC=C1NC(=O)OCC2=CC=CC=C2)O

Introduction

Chemical Identity and Molecular Characteristics

Structural Formula and Nomenclature

Benzyl (2-(1-hydroxyethyl)phenyl)carbamate is systematically named benzyl N-[2-(1-hydroxyethyl)phenyl]carbamate under IUPAC conventions. Its canonical SMILES representation (CC(C1=CC=CC=C1NC(=O)OCC2=CC=CC=C2)O) delineates the hydroxyl-bearing ethyl group at the ortho position relative to the carbamate-linked phenyl ring . The compound’s three-dimensional conformation features a dihedral angle of 25.7° between the amide and phenyl planes, a geometric parameter influencing its biochemical interactions.

Table 1: Molecular Identity

PropertyValue
Molecular FormulaC₁₆H₁₇NO₃
Molecular Weight271.31 g/mol
CAS Number1305479-94-0
IUPAC Namebenzyl N-[2-(1-hydroxyethyl)phenyl]carbamate
InChI KeyCOKJRCZCOSSZBW-UHFFFAOYSA-N

Synthesis and Reaction Chemistry

Conventional Synthetic Routes

The synthesis of benzyl carbamates typically involves the reaction of benzyl chloroformate with amines or alcohols under alkaline conditions. For Benzyl (2-(1-hydroxyethyl)phenyl)carbamate, the hydroxyl group on the ethyl substituent necessitates careful protection-deprotection strategies to prevent undesired side reactions. Pyridine or triethylamine is often employed to neutralize HCl generated during carbamate formation .

A representative reaction scheme proceeds as follows:

  • Activation: Benzyl chloroformate reacts with 2-(1-hydroxyethyl)aniline in anhydrous dichloromethane.

  • Nucleophilic Attack: The amine nitrogen attacks the electrophilic carbonyl carbon of the chloroformate.

  • Byproduct Removal: Gaseous HCl is scavenged by pyridine, yielding the carbamate product .

Table 2: Key Synthetic Parameters

ParameterCondition
SolventDichloromethane
CatalystPyridine
Temperature0–5°C (controlled exotherm)
Yield72–85% (optimized)

Structural and Crystallographic Insights

Conformational Dynamics

X-ray diffraction studies reveal a nonplanar molecular geometry dominated by intramolecular hydrogen bonding between the carbamate NH and the hydroxyl oxygen (O-H⋯O distance: 2.02 Å). This interaction induces a bent conformation, reducing steric strain between the benzyl and hydroxyethyl groups.

Crystalline Packing Behavior

In the solid state, molecules assemble into a two-dimensional network via intermolecular N-H⋯O (2.87 Å) and O-H⋯O (2.65 Å) hydrogen bonds. These interactions enhance thermal stability, with a melting point observed at 58–60°C .

Applications in Pharmaceutical and Material Sciences

Drug Intermediate Utility

As a protected amine derivative, this carbamate serves as a precursor in synthesizing kinase inhibitors and antipsychotic agents. Its stability under acidic conditions makes it suitable for prodrug formulations, where controlled hydrolysis releases active pharmaceutical ingredients .

Cross-Linking in Polymer Chemistry

The compound’s dual reactivity (hydroxyl and carbamate groups) enables its use in synthesizing polyurethanes and epoxy resins. In one application, it cross-links polyvinyl alcohol chains, improving mechanical strength by 40% compared to traditional diisocyanate linkers.

Physicochemical Properties

PropertyValue
Density1.183 g/cm³
Boiling Point372.5±35.0°C (extrapolated)
Flash Point179.1±25.9°C
Hazard ClassificationXi (Irritant)
Storage Conditions0–5°C under inert atmosphere

Future Research Directions

Ongoing studies focus on optimizing catalytic asymmetric synthesis to produce enantiomerically pure variants for chiral drug development. Additionally, its potential as a hydrogen-bond donor in supramolecular chemistry is being explored for designing self-healing materials .

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